Enantiomeric Identity: D-Configuration Confers Distinct Stereochemical Utility Compared to L-Isomer
The target compound Boc-D-Asp(OBzl)-OH (CAS 51186-58-4) is the D-enantiomer, as opposed to its L-counterpart Boc-Asp(OBzl)-OH (CAS 7536-58-5). This stereochemical distinction is non-negotiable for applications requiring the unique conformational and metabolic properties of D-amino acid-containing peptides. While both isomers can serve as building blocks, their specific optical rotations are opposite and quantifiable. The D-isomer exhibits a positive optical rotation: [α]20/D = +18.5° ± 0.5° (c=1.4 in DMF) , whereas the L-isomer displays a negative rotation: [α]20/D = -20.0° ± 1° (c = 2% in DMF) . This unambiguous analytical signature confirms chiral identity and ensures the intended stereochemistry is incorporated into the target peptide.
| Evidence Dimension | Chiral Identity (Optical Rotation) |
|---|---|
| Target Compound Data | [α]20/D = +18.5° ± 0.5° (c=1.4 in DMF) or α 25/D = -9.5° to -7.5° (c=2 in AcOH) |
| Comparator Or Baseline | Boc-Asp(OBzl)-OH (L-isomer, CAS 7536-58-5): [α]20/D = -20.0° ± 1° (c = 2% in DMF) |
| Quantified Difference | Opposite sign and magnitude of optical rotation (approx. +18.5° vs. -20.0° under similar conditions) |
| Conditions | Polarimetry (specific optical rotation) in DMF or AcOH as solvent |
Why This Matters
Ensures correct stereochemistry for D-amino acid containing peptides, which is crucial for biological activity, receptor binding, and metabolic stability studies.
